2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It features a cyclopropane ring attached to a cyclohexane ring with two methyl groups at the 4-position and an aldehyde group at the 1-position of the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 1-position of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical reactions that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl groups.
4,4-Dimethylcyclohexanone: Lacks the cyclopropane ring and aldehyde group.
Cyclohexane-1-carbaldehyde: Lacks the cyclopropane ring and methyl groups.
Uniqueness: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane and cyclohexane rings, along with the aldehyde group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H20O |
---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
2-(4,4-dimethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-12(2)5-3-9(4-6-12)11-7-10(11)8-13/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
WELWMDVWYAOBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C2CC2C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.